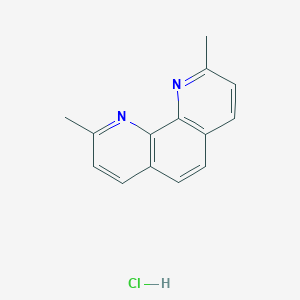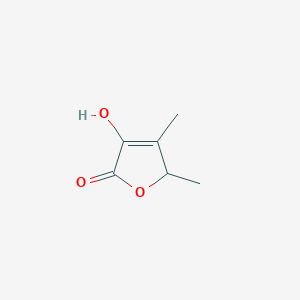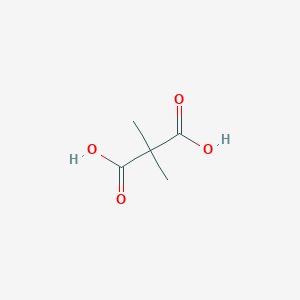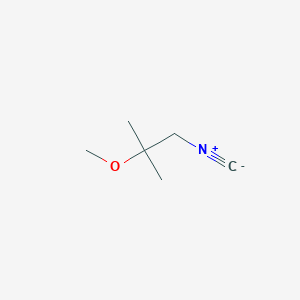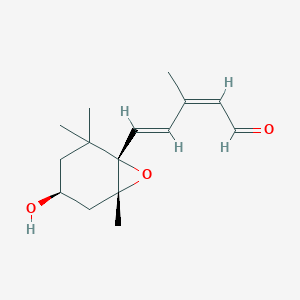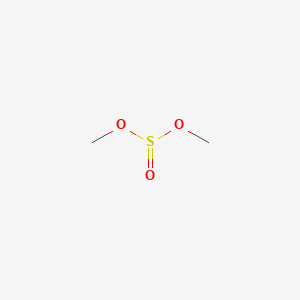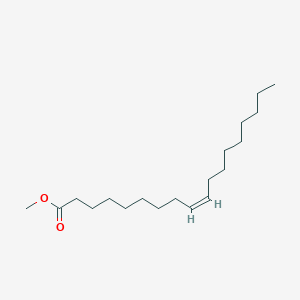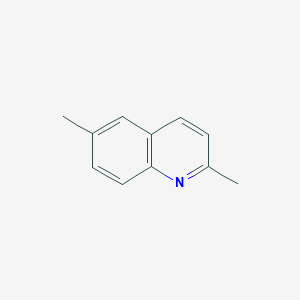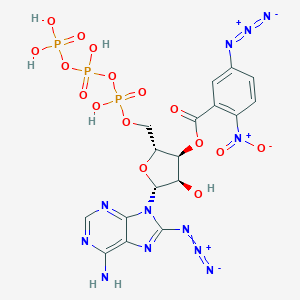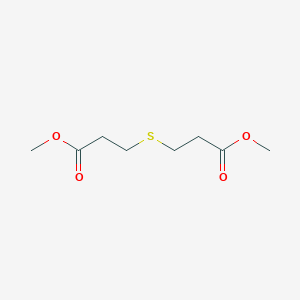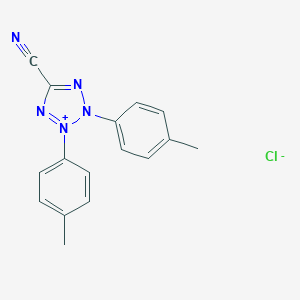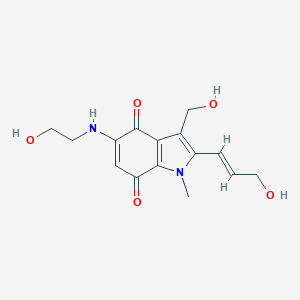
EO 5A (metalobite)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EO 5A (metalobite) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a metal-organic framework (MOF) that is synthesized using a specific method, which involves the reaction of metal ions with organic ligands.
Scientific Research Applications
EO 5A has been extensively studied for its potential applications in various fields, including gas storage and separation, catalysis, drug delivery, and sensing. In gas storage and separation, EO 5A has shown promising results for the selective adsorption of carbon dioxide, methane, and hydrogen. In catalysis, EO 5A has been used as a heterogeneous catalyst for various reactions, including oxidation and reduction reactions. In drug delivery, EO 5A has been explored for its ability to encapsulate and release drugs in a controlled manner. In sensing, EO 5A has been used as a fluorescent probe for the detection of metal ions and organic molecules.
Mechanism Of Action
The mechanism of action of EO 5A is based on its unique structure and properties. The porous structure of EO 5A allows for the selective adsorption and desorption of molecules, while the metal ions in the structure can act as catalytic centers for various reactions. The organic ligands in EO 5A can also interact with biological molecules, leading to potential applications in drug delivery and sensing.
Biochemical And Physiological Effects
The biochemical and physiological effects of EO 5A have been studied in vitro and in vivo. In vitro studies have shown that EO 5A is non-toxic to various cell lines and can be used as a drug delivery vehicle. In vivo studies have shown that EO 5A can be used for the targeted delivery of drugs to specific organs and tissues.
Advantages And Limitations For Lab Experiments
The advantages of EO 5A for lab experiments include its high surface area, tunable pore size, and potential applications in various fields. The limitations of EO 5A include its sensitivity to moisture and its potential toxicity to living organisms.
Future Directions
There are several future directions for the research and development of EO 5A. These include the exploration of its potential applications in energy storage, environmental remediation, and biomedicine. The development of new synthesis methods and the optimization of existing methods can also lead to the production of EO 5A with enhanced properties and performance. Finally, the investigation of the toxicity and biocompatibility of EO 5A is essential for its safe and effective use in various applications.
Conclusion:
In conclusion, EO 5A is a promising metal-organic framework that has potential applications in various fields. Its unique structure and properties make it a versatile material for gas storage and separation, catalysis, drug delivery, and sensing. The development of new synthesis methods and the optimization of existing methods can lead to the production of EO 5A with enhanced properties and performance. Further research is needed to explore its potential applications and ensure its safety and effectiveness.
Synthesis Methods
EO 5A is synthesized using a solvothermal method, which involves the reaction of metal ions with organic ligands in a solvent under high temperature and pressure conditions. The metal ions used in the synthesis of EO 5A include zinc, copper, and cobalt, while the organic ligands used include 5-aminoterephthalic acid and 2,6-naphthalenedicarboxylic acid. The resulting product is a porous MOF with a high surface area and tunable pore size.
properties
CAS RN |
131610-90-7 |
|---|---|
Product Name |
EO 5A (metalobite) |
Molecular Formula |
C15H18N2O5 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione |
InChI |
InChI=1S/C15H18N2O5/c1-17-11(3-2-5-18)9(8-20)13-14(17)12(21)7-10(15(13)22)16-4-6-19/h2-3,7,16,18-20H,4-6,8H2,1H3/b3-2+ |
InChI Key |
CARMVIUSEAHWMX-NSCUHMNNSA-N |
Isomeric SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)/C=C/CO |
SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)C=CCO |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)C=CCO |
synonyms |
3-hydroxymethyl-5-beta-hydroxyethylamino-2-(1H-indole-4,7-dione)prop-beta-en-alpha-ol EO 5A EO-5A EO5A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



